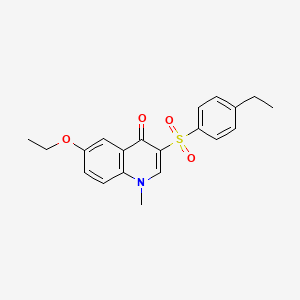

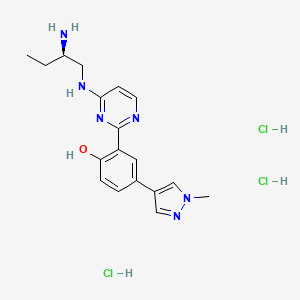

![molecular formula C9H16N2O5S B2896281 Methyl-[2-(4-methyl-thiazol-5-yl)-ethyl]-amine CAS No. 55496-62-3](/img/structure/B2896281.png)

Methyl-[2-(4-methyl-thiazol-5-yl)-ethyl]-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl-[2-(4-methyl-thiazol-5-yl)-ethyl]-amine” is a compound that contains a thiazole ring . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . This compound is related to Thiamine EP Impurity A, which is also known as Thiamine Sulfate Ester .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a thiazole ring, which is planar and aromatic . The aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

Thiazoles, including this compound, are known to participate in various chemical reactions. For instance, in the MTT assay, a colorimetric assay for assessing cell metabolic activity, thiazole compounds are reduced to formazan, which has a purple color . Thiazoles have also been found to have diverse biological activities .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 143.23 . It is a solid at room temperature and is stored in a refrigerator .Applications De Recherche Scientifique

Antioxidant Activity

Thiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic Activity

Compounds related to the thiazole scaffold have been found to have analgesic (pain-relieving) properties . This makes them potential candidates for the development of new pain medications.

Anti-inflammatory Activity

Thiazole derivatives have been reported to have anti-inflammatory effects . This means they could potentially be used in the treatment of conditions characterized by inflammation.

Antimicrobial Activity

Thiazole derivatives, such as sulfathiazole, have been found to have antimicrobial properties . This makes them useful in the fight against various types of microbial infections.

Antifungal Activity

Some thiazole derivatives have been found to have antifungal properties . This means they could potentially be used in the treatment of fungal infections.

Antiviral Activity

Thiazole derivatives have also been found to have antiviral properties . This makes them potential candidates for the development of new antiviral medications.

Antitumor or Cytotoxic Activity

Thiazole derivatives have been found to have antitumor or cytotoxic properties . This means they could potentially be used in the treatment of cancer.

Neuroprotective Activity

Thiazole derivatives have been found to have neuroprotective effects . This means they could potentially be used in the treatment of neurological disorders.

Safety and Hazards

Orientations Futures

Thiazoles, including this compound, have been the subject of extensive research due to their wide range of applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They have also been studied for their pharmaceutical and biological activities . Future research may focus on the design and development of different thiazole derivatives .

Mécanisme D'action

Target of Action

The primary targets of Methyl-[2-(4-methyl-thiazol-5-yl)-ethyl]-amine are the Nuclear receptor coactivator 1 and Peroxisome proliferator-activated receptor alpha . These receptors play a crucial role in regulating gene expression and are involved in various cellular processes, including cell differentiation, metabolism, and apoptosis .

Mode of Action

Methyl-[2-(4-methyl-thiazol-5-yl)-ethyl]-amine interacts with its targets by binding directly to these nuclear receptors, stimulating their transcriptional activities in a hormone-dependent fashion . This interaction leads to changes in the expression of specific genes, which can have various downstream effects depending on the specific pathway involved .

Biochemical Pathways

Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that Methyl-[2-(4-methyl-thiazol-5-yl)-ethyl]-amine may interact with multiple biochemical pathways.

Pharmacokinetics

Thiazole compounds are generally known for their good bioavailability .

Result of Action

The molecular and cellular effects of Methyl-[2-(4-methyl-thiazol-5-yl)-ethyl]-amine’s action depend on the specific biochemical pathways it affects. Given its wide range of biological activities, this compound could potentially influence a variety of cellular processes, from inflammation and pain perception to microbial growth and tumor progression .

Action Environment

The action, efficacy, and stability of Methyl-[2-(4-methyl-thiazol-5-yl)-ethyl]-amine can be influenced by various environmental factors. For instance, the compound’s solubility in water, alcohol, and ether could affect its distribution within the body and its ability to reach its targets. Additionally, factors such as pH, temperature, and the presence of other substances could potentially affect the compound’s stability and activity .

Propriétés

IUPAC Name |

N-methyl-2-(4-methyl-1,3-thiazol-5-yl)ethanamine;oxalic acid;hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2S.C2H2O4.H2O/c1-6-7(3-4-8-2)10-5-9-6;3-1(4)2(5)6;/h5,8H,3-4H2,1-2H3;(H,3,4)(H,5,6);1H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWUPLIKXDLLODR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)CCNC.C(=O)(C(=O)O)O.O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl-[2-(4-methyl-thiazol-5-yl)-ethyl]-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

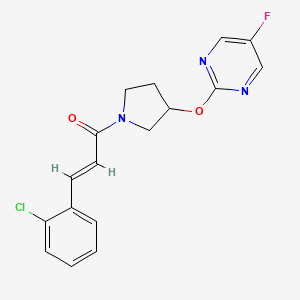

![methyl 4-(4-chlorophenyl)-7-fluoro-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide](/img/structure/B2896202.png)

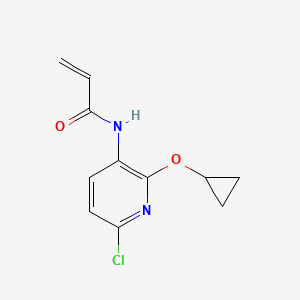

![2-(3-(2-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2896207.png)

![6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B2896208.png)

![6-Methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2896212.png)

![Tert-butyl 4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]piperidine-1-carboxylate](/img/structure/B2896215.png)

![Ethyl 4-[3-[4-(2-methoxyethylcarbamoyl)phenyl]-4-oxoquinazolin-2-yl]sulfanyl-3-oxobutanoate](/img/structure/B2896216.png)

![Methyl 5-phenyl-3-(4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamido)thiophene-2-carboxylate](/img/structure/B2896217.png)